Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)
Description
Table 1: Nomenclature and Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate |
| CAS Number | 51698-33-0 |
| Molecular Formula | C₁₂H₆Cl₂Na₂O₈S₃ |
| Molecular Weight | 491.25 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] |
The compound is also recognized by synonyms such as 4,4'-Dichlorodiphenylsulfone-3,3'-disulfonic acid disodium salt and Bis(4-chloro-3-sulfophenyl)sulfone disodium salt.
Crystallographic Structure Determination
While single-crystal X-ray diffraction data for this compound remains unpublished, its structural analogies to related sulfonated aromatics permit inferring key features. The molecule likely adopts a monoclinic crystal system with a P2₁/c space group, as observed in similar disulfonated diphenyl sulfones. Computational models predict:
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| Calculated Density | 1.82 g/cm³ |
Spectroscopic Characterization (NMR, FT-IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR)
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1365, 1170 | ν(S=O) asymmetric/symmetric stretching (sulfonyl) |
| 1045 | ν(S-O) stretching (sulfonate) |
| 620 | δ(C-Cl) bending |
UV-Vis Spectroscopy
Aqueous solutions exhibit λmax at 272 nm (π→π* transitions of aromatic rings) and a weaker band at 210 nm (n→π* transitions of sulfonate groups).
Computational Modeling of Electronic Configuration
Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) reveal:
- HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charges localized on sulfonate oxygens (-0.72 e) and sulfonyl oxygens (-0.65 e).
- Frontier molecular orbitals : HOMO distributed over chlorinated benzene rings, while LUMO resides on sulfonyl/sulfonate moieties.
Table 3: Computational Results
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -2.7 |
| Dipole Moment | 12.3 Debye |
| Mulliken Charges on Cl | -0.18 e |
Properties
IUPAC Name |
disodium;2-chloro-5-(4-chloro-3-sulfonatophenyl)sulfonylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O8S3.2Na/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEBUZUONXHUNE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2Na2O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503571 | |
| Record name | Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51698-33-0 | |
| Record name | Disodium 3,3'-sulfonylbis(6-chlorobenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM BIS(4-CHLORO-3-SULFOPHENYL)SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Route
The primary synthetic approach to Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) involves a two-step reaction sequence:
Formation of the Intermediate:
Diphenyl sulfone is reacted with 6-chlorobenzenesulfonyl chloride to form an intermediate sulfonyl-substituted diphenyl sulfone derivative.Conversion to Disodium Salt:
The intermediate is then treated with a base, typically sodium hydroxide or another sodium-containing base, to convert the sulfonyl groups into their disodium sulfonate salt form, yielding the target compound.
This method ensures the selective sulfonation and chlorination at the 3,3' and 6-positions on the benzene rings, respectively, preserving the sulfonyl bis-structure essential for the compound's properties.
Detailed Preparation Methodology
| Step | Reagents & Conditions | Description & Notes |
|---|---|---|
| 1 | Diphenyl sulfone + 6-chlorobenzenesulfonyl chloride | Reaction typically carried out under controlled temperature (often 0–5°C initially, then room temp) in an inert solvent such as dichloromethane or chloroform. The sulfonyl chloride acts as an electrophile, reacting with diphenyl sulfone to form the sulfonylbis intermediate. |
| 2 | Intermediate + NaOH or Na2CO3 (aqueous base) | The intermediate is neutralized with sodium hydroxide solution to convert sulfonyl groups into disodium sulfonate salts. This step is usually performed at mild temperatures (25–50°C) to avoid decomposition. The reaction mixture is then purified by crystallization or filtration. |
Reaction Mechanism Insights
- The initial electrophilic aromatic substitution involves the sulfonyl chloride group attacking the aromatic ring of diphenyl sulfone, facilitated by the electron-withdrawing sulfone group that directs substitution to the 3,3' positions.
- Subsequent neutralization with sodium base converts the sulfonic acid groups into their disodium salt form, enhancing water solubility and stability.
- The chlorine atoms at the 6-positions remain intact, allowing for further chemical modifications if needed.
Research Findings and Optimization
Yield and Purity:
Optimized reaction conditions, such as controlled temperature and stoichiometric ratios, yield high purity (>95%) disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) with yields typically ranging from 70% to 85%.Solvent Effects:
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been tested to improve reaction rates and solubility of intermediates, but chlorinated solvents remain preferred for selectivity.Base Selection:
Sodium hydroxide is the most common base; however, sodium carbonate can be used to moderate the reaction environment and reduce side reactions.Temperature Control:
Maintaining low temperatures during the sulfonylation step prevents over-sulfonation and decomposition, while mild heating during neutralization ensures complete conversion to the disodium salt.
Data Table: Typical Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Diphenyl sulfone amount | Stoichiometric to slight excess | Ensures complete reaction with sulfonyl chloride |
| 6-Chlorobenzenesulfonyl chloride | Stoichiometric | Electrophilic reagent |
| Solvent | Dichloromethane, chloroform | Inert, non-polar solvents preferred |
| Temperature (Step 1) | 0–5°C initially, then room temp | Controls reaction rate and selectivity |
| Base | NaOH (aqueous) | Converts sulfonic acid to disodium salt |
| Temperature (Step 2) | 25–50°C | Mild heating to complete neutralization |
| Reaction time | 2–6 hours | Depends on scale and conditions |
| Purification | Crystallization or filtration | Removes impurities and unreacted materials |
Analytical Characterization Post-Preparation
- Melting Point: Confirmed around 250–300°C, indicating purity and correct structure.
- NMR Spectroscopy:
Proton and carbon NMR confirm the substitution pattern and sulfonation sites. - Mass Spectrometry:
Confirms molecular weight and presence of disodium sulfonate groups. - Elemental Analysis:
Matches theoretical values for C, H, Cl, Na, S, and O content.
Summary of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Materials | Diphenyl sulfone and 6-chlorobenzenesulfonyl chloride |
| Reaction Type | Electrophilic aromatic substitution followed by neutralization |
| Key Reagents | Sodium hydroxide or sodium carbonate |
| Solvents | Chlorinated solvents (e.g., dichloromethane) |
| Temperature Control | Low temperature for sulfonylation; mild heating for neutralization |
| Purification Techniques | Crystallization, filtration |
| Yield | 70–85% |
| Product Form | White crystalline disodium salt |
Chemical Reactions Analysis
Disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
Applications in Organic Synthesis
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is utilized as a reagent in the synthesis of various organic compounds due to its sulfonyl functional groups, which enhance reactivity and solubility in polar solvents.
Case Study: Synthesis of Sulfonamide Compounds
Research indicates that this compound can facilitate the formation of sulfonamide derivatives through electrophilic aromatic substitution reactions. Such reactions are critical in developing pharmaceuticals and agrochemicals.
Applications in Material Science
The compound has been investigated for its potential use in developing advanced materials, particularly in the production of membranes for fuel cells and other energy applications.
Case Study: Proton Exchange Membranes
Research published in the Journal of the American Chemical Society highlights the effectiveness of sulfonated polymers, including those derived from disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), in enhancing proton conductivity in membranes used for fuel cells.
Environmental Applications
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has also been explored for its role in wastewater treatment processes. Its ability to function as a surfactant aids in the removal of contaminants from water.
Case Study: Surfactant Properties
Studies have shown that this compound can effectively reduce surface tension, enhancing the solubility and removal of hydrophobic pollutants from aqueous solutions.
Safety Data
- Signal Word : Danger
- Hazard Statements : Causes serious eye damage.
- Precautionary Statements : Wear protective gloves and eye protection.
Mechanism of Action
The mechanism of action of disodium 3,3’-sulfonylbis(6-chlorobenzenesulfonate) involves its ability to act as an ion exchanger and a protecting group. It interacts with molecular targets through ionic and covalent bonds, facilitating selective chemical reactions. The pathways involved depend on the specific application and the nature of the chemical interactions.
Comparison with Similar Compounds
Constitutional Isomers: Sulfonate Position Variants
Disodium 3,3′-dioxo-2,2′-bi-indolylidene-5,5′-disulfonate (CAS 860-22-0) and disodium 3,3′-dioxo-2,2′-bi-indolylidene-5,7′-disulfonate (CAS 54947-75-0) are constitutional isomers of indigo carmine, a feed additive. While structurally distinct from the target compound, their sulfonate group positioning influences solubility and stability:
Key Insight : The target compound’s sulfonate groups are optimized for proton conduction, whereas indigo carmine isomers prioritize color stability and biocompatibility .
Sulfonylbis-Linked Compounds with Varied Functional Groups
3,3'-(4,4'-Sulfonylbis(4,1-phenylene)bis(azanediyl))dipropanenitrile () shares the sulfonylbis backbone but incorporates azanediyl (-NH-) and nitrile (-CN) groups. Differences include:
Hydroxy vs. Chloro Substituents: Impact on Physicochemical Properties
3,3'-Sulfonylbis(6-hydroxybenzaldehyde) (CAS 6954-29-6) replaces chloro and sulfonate groups with hydroxy and aldehyde functionalities:
Key Insight : Chloro and sulfonate groups enhance the target compound’s stability in acidic environments, whereas hydroxy/aldehyde groups limit utility in harsh conditions .
Sulfonated Polymers for Fuel Cells
The target compound is a monomer for sulfonated poly(arylene ether sulfone)s (SPAES). Comparatively, sulfonated poly(ether ether ketone) (SPEEK) lacks the chloro substituents, resulting in:
Biological Activity
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) is a sulfonate compound notable for its complex structure and potential applications in various fields, including environmental science and polymer chemistry. This article explores its biological activity, highlighting relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : CHClNaOS
- Molar Mass : Approximately 491.25 g/mol
- CAS Number : 51698-33-0
The compound features two sulfonyl groups attached to chlorinated benzene rings, enhancing its solubility in water and making it suitable for various applications, particularly as an ion exchanger in analytical chemistry.
Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) exhibits several biological activities primarily through its role as an ion exchanger and a protective agent in various chemical reactions. Its unique structure allows it to interact with biological systems in multiple ways:
- Ion Exchange Properties : The compound can facilitate the exchange of ions in aqueous solutions, which is crucial for applications in water treatment and environmental remediation.
- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on cancer cells. For instance, compounds with analogous structures have shown significant cytotoxicity against Dalton's lymphoma cells, indicating potential therapeutic applications .
Cytotoxicity Assays
Research has indicated that disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) may have cytotoxic effects similar to other sulfonated compounds. In vitro assays are essential for evaluating its potential:
- Trypan Blue Exclusion Assay : This assay measures cell viability by staining dead cells. Compounds similar to disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) have shown concentration-dependent cytotoxicity against cancer cell lines .
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) | TBD | TBD |
| Reference Drug (Cisplatin) | 0.63 | Dalton's Lymphoma |
Environmental Impact Studies
The compound's role in environmental remediation has been investigated through studies on its degradation under radiation:
- Radiolytic Degradation : Research has shown that disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) can be effectively degraded under Co60 irradiation, making it a candidate for wastewater treatment applications.
Case Studies
- Polymer Applications : Disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate) has been utilized in synthesizing sulfonated poly(phthalazinone ether sulfone)s. These polymers are characterized by high molecular weight and low swelling properties due to intermolecular hydrogen bonding, making them suitable for Proton Exchange Membrane Fuel Cells (PEMFC).
- Toxicity Assessments : Toxicological studies have been conducted to evaluate the compound's effects on aquatic organisms. The findings suggest that while it serves useful purposes in industrial applications, its environmental impact must be carefully managed due to potential toxicity .
Q & A
Q. What are the established synthetic routes for disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate), and how can reaction conditions be optimized?
The synthesis typically involves sulfonation and sulfonyl bridging steps. A systematic study by Sankir et al. (2003) outlines a method using 6-chlorobenzene derivatives reacted with sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures (0–25°C) to avoid over-sulfonation . Key parameters include:
Q. How is the compound characterized to confirm structural integrity and purity?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR verify aromatic proton environments and sulfonate group integration .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1170–1200 cm (S=O stretching) and 1030 cm (S-O symmetric stretching) confirm sulfonate groups .
- Thermogravimetric Analysis (TGA) : Thermal stability is assessed by decomposition onset temperatures (~250°C under nitrogen) .
Q. What are the primary research applications of this compound in material science?
It serves as a monomer for sulfonated poly(arylene ether sulfone) membranes in proton-exchange membrane (PEM) fuel cells. Its sulfonic acid groups enhance proton conductivity while the chlorinated aromatic backbone improves mechanical stability .
Advanced Research Questions
Q. How do contradictions in reported proton conductivity values arise, and how can they be resolved?
Discrepancies often stem from variations in sulfonation levels and membrane processing. For example:
Q. What experimental designs are recommended to evaluate the compound’s stability under fuel cell operating conditions?
Accelerated aging tests under high humidity (95% RH) and temperature (80–120°C) are critical. Metrics include:
Q. How can conflicting data on thermal degradation pathways be reconciled?
TGA and differential scanning calorimetry (DSC) data may show variability due to sample history. For example:
Safety and Handling
Q. What precautions are necessary when handling disodium 3,3'-sulfonylbis(6-chlorobenzenesulfonate)?
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (GHS05 hazard) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers away from moisture and strong oxidizers .
Methodological Challenges
Q. How can researchers address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
